![molecular formula C15H16ClN3O4S B4395391 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4395391.png)
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide
Übersicht
Beschreibung
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its anti-cancer properties. It was first synthesized in 1998 by Pfizer Inc. and approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Wirkmechanismus
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide inhibits the activity of multiple receptor tyrosine kinases, including VEGFR, PDGFR, KIT, and FLT3. By inhibiting these kinases, 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide prevents the activation of downstream signaling pathways, which are necessary for tumor growth and angiogenesis. 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide also inhibits the activity of other proteins involved in angiogenesis, such as HIF-1α and STAT3.
Biochemical and Physiological Effects:
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anti-tumor effects in preclinical and clinical studies. It has been shown to inhibit tumor growth, angiogenesis, and metastasis. 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to have effects on the immune system, including the activation of T cells and the inhibition of regulatory T cells. 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been associated with various side effects, including fatigue, nausea, vomiting, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied in preclinical and clinical studies, and its mechanism of action is well understood. It is a potent inhibitor of multiple receptor tyrosine kinases and has been shown to have anti-tumor effects in various types of cancer. However, 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has limitations in lab experiments, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One direction is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another direction is the study of 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide in combination with other anti-cancer drugs to improve its efficacy and reduce its side effects. Additionally, the study of 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide in other types of cancer, such as breast cancer and lung cancer, is an area of active research. Finally, the study of 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide in combination with immunotherapy is an emerging area of research that has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its anti-cancer properties and has been shown to inhibit the activity of multiple receptor tyrosine kinases, including VEGFR, PDGFR, KIT, and FLT3. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been used in clinical trials for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic cancer.
Eigenschaften
IUPAC Name |
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-10-8-14(18-23-10)17-15(20)11-4-5-12(16)13(9-11)24(21,22)19-6-2-3-7-19/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIKXBIXFHTUQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.